Enzymatic Selectivity: Inhibitor vs. Substrate Profile in PAL Assays
In head-to-head enzymatic assays with phenylalanine ammonia-lyase (PAL) from parsley, 2-(pyrimidin-2-ylamino)-propionic acid (2-pyrimidinylalanine) acts as an inhibitor, while its regioisomer, 5-pyrimidinylalanine, functions as a moderately good substrate [1]. This qualitative difference in enzyme interaction underscores the critical importance of heteroatom positioning for biological function.
| Evidence Dimension | Enzymatic behavior (PAL from parsley) |
|---|---|
| Target Compound Data | Inhibitor |
| Comparator Or Baseline | 5-pyrimidinylalanine (moderately good substrate) |
| Quantified Difference | Qualitative difference in function (inhibitor vs. substrate) |
| Conditions | In vitro enzymatic assay with PAL from parsley |
Why This Matters
This property enables its use as a selective enzymatic probe, where analogs with similar structure (e.g., 5-pyrimidinylalanine) would be consumed by the enzyme, leading to confounding results in mechanistic studies.
- [1] Gloge, A. et al. (2000). Phenylalanine ammonia-lyase: the use of its broad substrate specificity for mechanistic investigations and biocatalysis--synthesis of L-arylalanines. Chemistry, 6(18), 3386-3390. View Source
